

Application Note: ^1H NMR Spectrum Analysis of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethanol

Cat. No.: B086761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-(4-Aminophenyl)ethanol**. It includes a summary of quantitative NMR data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and visual representations of the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of **2-(4-Aminophenyl)ethanol** and related compounds in pharmaceutical and chemical research settings.

Introduction

2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.^{[1][2]} Accurate structural elucidation and purity assessment are critical for its application. ^1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure. This application note presents a standard protocol and data interpretation for the ^1H NMR analysis of **2-(4-Aminophenyl)ethanol**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-(4-Aminophenyl)ethanol** was analyzed in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Quantitative Data Summary

The table below summarizes the key parameters obtained from the ^1H NMR spectrum of **2-(4-Aminophenyl)ethanol**.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration (No. of Protons)	Coupling Constant (J, Hz)
H-Ar (ortho to - $\text{CH}_2\text{CH}_2\text{OH}$)	~7.00	Doublet (d)	2H	~8.5
H-Ar (ortho to - NH_2)	~6.64	Doublet (d)	2H	~8.5
- $\text{CH}_2\text{-OH}$	~3.77	Triplet (t)	2H	~6.7
Ar- $\text{CH}_2\text{-}$	~2.74	Triplet (t)	2H	~6.7
- NH_2	Variable	Broad Singlet (br s)	2H	N/A
- OH	Variable	Singlet (s)	1H	N/A

Note: The chemical shifts for the - NH_2 and - OH protons are variable and depend on concentration, temperature, and solvent. The coupling constants for the aromatic protons and the ethyl chain are estimated based on typical values for similar structures and the data from ChemicalBook.[3]

Structural Assignment

The structure of **2-(4-Aminophenyl)ethanol** with proton assignments corresponding to the ^1H NMR data is shown below.

Caption: Molecular structure of **2-(4-Aminophenyl)ethanol** with proton labels.

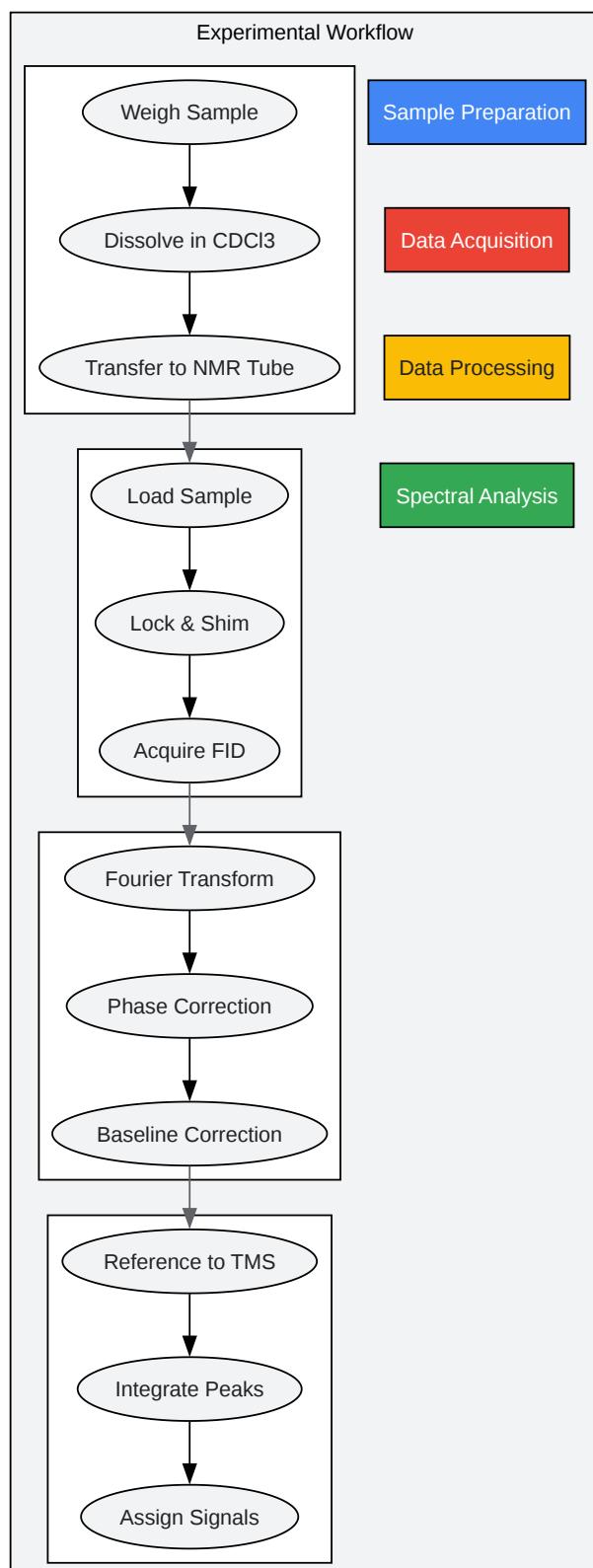
Experimental Protocol

This protocol outlines the procedure for preparing a sample of **2-(4-Aminophenyl)ethanol** and acquiring its ¹H NMR spectrum.

Materials and Equipment

- **2-(4-Aminophenyl)ethanol** (solid)
- Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
- NMR tubes (5 mm diameter)
- Pasteur pipette and bulb
- Small glass vial
- Vortex mixer (optional)
- NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation


- Weighing: Accurately weigh 5-10 mg of **2-(4-Aminophenyl)ethanol** into a clean, dry glass vial.
- Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
- Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
- Filtering (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.^[4]
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters: Set up the ¹H NMR experiment with the following typical parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): A range of approximately -2 to 12 ppm is sufficient.
- Data Acquisition: Start the acquisition.
- Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
- Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integration: Integrate all the signals to determine the relative number of protons for each peak.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the ¹H NMR analysis of **2-(4-Aminophenyl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for 1H NMR analysis of **2-(4-Aminophenyl)ethanol**.

Conclusion

This application note provides a comprehensive guide to the ^1H NMR analysis of **2-(4-Aminophenyl)ethanol**. The presented data and protocols can be readily adopted by researchers for routine analysis, quality control, and structural verification of this important chemical intermediate. The detailed workflow and data interpretation serve as a valuable resource for professionals in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Aminophenyl)ethanol | CAS#:104-10-9 | Chemsoc [chemsoc.com]
- 2. chemicalkland.com [chemicalkland.com]
- 3. 2-(4-Aminophenyl)ethanol(104-10-9) ^1H NMR [m.chemicalbook.com]
- 4. minio.scielo.br [minio.scielo.br]
- To cite this document: BenchChem. [Application Note: ^1H NMR Spectrum Analysis of 2-(4-Aminophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086761#1h-nmr-spectrum-analysis-of-2-4-aminophenyl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com